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molecular formula C14H18ClNO2S B8688566 N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide

N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide

Cat. No. B8688566
M. Wt: 299.8 g/mol
InChI Key: XFTASAWLJRDKHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09193697B2

Procedure details

To a solution of 2-[(4-chlorophenyl)sulfanyl]ethanamine (15.32 g, 82 mmol, prepared from 4-chlorothiophenol and 2-chloroethylamine as described before) in DMF (247 ml) was added sequentially tetrahydro-2H-pyran-4-carboxylic acid (9.66 g, 74.2 mmol), EDC (15.65 g, 82 mmol) and HOAt (2.021 g, 14.85 mmol) and the reaction mixture was stirred at RT overnight. The reaction mixture was diluted with EtOAc, washed with 1N HCl, aq NaHCO3, 3M LiCl, dried over sodium sulfate, concentrated in vacuo and purified by flash chromatography (silica 1 kg, 50 to 100% EtOAc in hexane), to give N-{2-[(4-chlorophenyl)sulfanyl]ethyl}tetrahydro-2H-pyran-4-carboxamide (1825 g). MS: M+H=300. H1NMR (400 MHz, CDCl3) δ: 7.31 (d, J=9.9 Hz, 2H), 7.26 (d, J=9.9 Hz, 2H), 5.82 (br s, 1 H), 4.40-3.96 (m, 2H), 3.46 (dt, J=7.0, 7.0 Hz, 2H), 3.45-3.36 (m, 2H), 3.05 (t, J=7.0 Hz, 2 H), 2.34-2.26 (m, 1H), 1.82-1.65 (m, 4H).
Quantity
15.32 g
Type
reactant
Reaction Step One
Quantity
9.66 g
Type
reactant
Reaction Step One
Name
Quantity
15.65 g
Type
reactant
Reaction Step One
Name
Quantity
2.021 g
Type
reactant
Reaction Step One
Name
Quantity
247 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][CH2:10][NH2:11])=[CH:4][CH:3]=1.[O:12]1[CH2:17][CH2:16][CH:15]([C:18](O)=[O:19])[CH2:14][CH2:13]1.C(Cl)CCl.C1C=NC2N(O)N=NC=2C=1>CN(C=O)C.CCOC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:8][CH2:9][CH2:10][NH:11][C:18]([CH:15]2[CH2:16][CH2:17][O:12][CH2:13][CH2:14]2)=[O:19])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
15.32 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SCCN
Name
Quantity
9.66 g
Type
reactant
Smiles
O1CCC(CC1)C(=O)O
Name
Quantity
15.65 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
2.021 g
Type
reactant
Smiles
C1=CC2=C(N=C1)N(N=N2)O
Name
Quantity
247 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1N HCl, aq NaHCO3, 3M LiCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica 1 kg, 50 to 100% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)SCCNC(=O)C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1825 g
YIELD: CALCULATEDPERCENTYIELD 8203.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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